molecular formula C17H23NO5S B2594128 3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 1351650-16-2

3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Cat. No. B2594128
CAS RN: 1351650-16-2
M. Wt: 353.43
InChI Key: PCNPXGWDSLKDLW-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a novel compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is a spirocyclic ketone that has a sulfonyl group and a spiro ring system containing a nitrogen atom. The synthesis of this compound is complex, and various methods have been developed to obtain the desired product.5]undecan-9-yl)propan-1-one.

Scientific Research Applications

Pheromone Activity and Synthesis

Spirocyclic compounds similar to the one have been studied for their role in pheromone activity. For instance, 1,7-dioxaspiro[5.5]undecane derivatives have been investigated for their sex-specific activity in the olive fruit fly, demonstrating the importance of these compounds in biological communication and potentially offering insights into environmentally friendly pest management strategies (Haniotakis et al., 1986).

Medicinal Chemistry

Research into spirocyclic compounds has also extended into medicinal chemistry, where derivatives have been explored for their therapeutic potential. For example, compounds containing the 1-oxa-9-azaspiro[5.5]undecane periphery have been evaluated as agonists for free fatty acid 1 (FFA1 or GPR40), indicating their potential in the treatment of type II diabetes mellitus (Krasavin et al., 2016).

Polymer Stabilization

The study of spirocyclic compounds has also found relevance in the field of polymer science. For example, derivatives have been shown to exhibit synergistic stabilizing effects in combination with other antioxidants, highlighting their importance in enhancing the longevity and durability of polymer materials (Yachigo et al., 1992).

Synthesis and Chemical Reactions

The synthesis of spirocyclic compounds, including methodologies for achieving high enantioselectivity and exploring novel reaction pathways, is a significant area of research. For instance, a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives illustrates the innovative approaches to creating these complex molecules, potentially opening new avenues for the development of pharmaceuticals and materials (Reddy et al., 2014).

properties

IUPAC Name

3-(benzenesulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S/c19-16(7-14-24(20,21)15-5-2-1-3-6-15)18-10-8-17(9-11-18)22-12-4-13-23-17/h1-3,5-6H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNPXGWDSLKDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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